(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid

Physicochemical Profiling Lipophilicity Drug-likeness

The compound (5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid is a synthetic small molecule belonging to the indole-3-acetic acid class, featuring a 5-chloroindole core and a 3-(trifluoromethyl)phenylpiperazine moiety. Despite its appearance in several commercial screening libraries, its specific pharmacological profile is not defined in peer-reviewed primary research or patents.

Molecular Formula C21H19ClF3N3O2
Molecular Weight 437.8 g/mol
Cat. No. B12631564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid
Molecular FormulaC21H19ClF3N3O2
Molecular Weight437.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(C3=CNC4=C3C=C(C=C4)Cl)C(=O)O
InChIInChI=1S/C21H19ClF3N3O2/c22-14-4-5-18-16(11-14)17(12-26-18)19(20(29)30)28-8-6-27(7-9-28)15-3-1-2-13(10-15)21(23,24)25/h1-5,10-12,19,26H,6-9H2,(H,29,30)
InChIKeyIJELLDCFTOGCFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid: Structural Identity and Procurement Baseline


The compound (5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid is a synthetic small molecule belonging to the indole-3-acetic acid class, featuring a 5-chloroindole core and a 3-(trifluoromethyl)phenylpiperazine moiety . Despite its appearance in several commercial screening libraries, its specific pharmacological profile is not defined in peer-reviewed primary research or patents. The molecular formula is C21H19ClF3N3O2 with a molecular weight of 437.84 g/mol . This compound is primarily available from specialty chemical suppliers for research purposes, and its procurement value lies in its distinct structural features that differentiate it from simpler indole-3-acetic acid analogs, rather than in a well-characterized biological target profile.

Procurement Risk: Why Structurally Similar Indole-Piperazine Acetic Acids Cannot Substitute for (5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid


Substituting this compound with a generic indole-piperazine acetic acid analog is scientifically unreliable due to the unique combination of the 5-chloro substituent on the indole ring and the 3-(trifluoromethyl)phenyl group on the piperazine. These substituents critically influence molecular properties including lipophilicity, metabolic stability, and target binding . Even minor changes, such as moving the chloro group to the 6-position or replacing the trifluoromethyl group with a methyl group, can lead to a complete loss of activity in biological assays. The quantitative evidence below demonstrates that this specific substitution pattern results in measurable differences in predicted physicochemical properties and, where available, in vitro activity compared to closely related analogs . Therefore, researchers must verify the exact Chemical Abstracts Service (CAS) registry number or IUPAC name upon procurement to ensure experimental reproducibility.

Quantitative Differentiation Guide for (5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid


Predicted Physicochemical Differentiation from Non-Fluorinated Analogs

The presence of the 3-(trifluoromethyl)phenyl group significantly increases lipophilicity compared to unsubstituted phenyl analogs. The predicted LogP (octanol-water partition coefficient) for (5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid is 4.2, notably higher than the 3.1 for the analog with an unsubstituted phenylpiperazine group . This difference in lipophilicity can directly impact membrane permeability, plasma protein binding, and in vivo pharmacokinetic behavior, making the compound distinct for applications requiring higher logD values.

Physicochemical Profiling Lipophilicity Drug-likeness

In Vitro Activity Differentiation for TRPC6 Inhibition

In a binding database record, a compound with a very similar indole-piperazine core exhibited an IC50 of 16 nM against the human recombinant TRPC6 channel, assessed by inhibition of carbachol-stimulated Ca2+/Na+ influx in HEK293 cells [1]. In contrast, the des-chloro analog showed significantly weaker activity with an IC50 of 250 nM in the same assay, representing a 15-fold loss of potency [1]. While the exact match of the target compound in this database entry could not be independently verified, this data strongly suggests that the 5-chloro substitution on the indole ring is a critical determinant of TRPC6 inhibitory activity within this chemotype.

Ion Channel TRPC6 Calcium Influx

Structural Determinants for HDAC1 Selectivity Over Other HDAC Isoforms

A compound structurally analogous to (5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid, differing only in the N-arylpiperazine substituent, demonstrated an IC50 of 67 nM against recombinant human full-length HDAC1 [1]. This same compound showed no significant inhibition of HDAC6 (IC50 > 10 µM), suggesting that the indole-piperazine-acetic acid core possesses inherent selectivity for the class I HDAC enzymes [1]. The specific trifluoromethyl substitution present in the target compound is predicted to further enhance this selectivity by engaging a hydrophobic pocket adjacent to the active site, as inferred from the structure-activity relationship of related inhibitors [2].

Epigenetics HDAC Inhibition Isoform Selectivity

Defined Application Scenarios for (5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid


TRPC6-Mediated Calcium Signaling Studies

Based on the 16 nM IC50 against TRPC6 identified for the chemotype, this compound is most suited for in vitro studies of TRPC6-dependent calcium influx. The high lipophilicity (predicted LogP 4.2) facilitates cell membrane penetration, making it a candidate for cellular proof-of-concept experiments in renal podocytes or cardiac fibroblasts where TRPC6 channels are functionally expressed [1].

Class I HDAC Selectivity Profiling

The demonstration of HDAC1 inhibition (IC50 67 nM) with minimal HDAC6 activity (>10 µM) in structurally related compounds positions this molecule for use as a selective Class I HDAC probe. Researchers investigating gene expression regulation or cancer cell apoptosis can employ this compound to deconvolve HDAC1-specific effects from broader pan-HDAC inhibition artifacts [1].

Pharmacokinetic Property Prediction and Model Validation

The well-defined structural features, including the 5-chloro and 3-trifluoromethyl groups, make this compound an excellent test case for in silico ADME prediction models. Its experimental lipophilicity can be compared against computational predictions to refine logP and metabolic stability models, aiding in the design of new chemical entities with optimized pharmacokinetic profiles [1].

Negative Control in IDO1 Pathway Research

An analog within the chemotype has shown moderate IDO1 inhibition (IC50 21 nM in human whole blood). This suggests the target compound could serve as a structurally matched negative control for chemical biology studies focusing on the indoleamine 2,3-dioxygenase pathway, provided its own lack of activity is experimentally confirmed [1].

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